Sodium cyanurate

Description

Propriétés

Numéro CAS |

2624-17-1 |

|---|---|

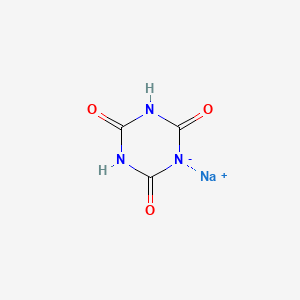

Formule moléculaire |

C3H3N3NaO3 |

Poids moléculaire |

152.06 g/mol |

Nom IUPAC |

sodium;1,3-diaza-5-azanidacyclohexane-2,4,6-trione |

InChI |

InChI=1S/C3H3N3O3.Na/c7-1-4-2(8)6-3(9)5-1;/h(H3,4,5,6,7,8,9); |

Clé InChI |

QBILQWNTFUSQBC-UHFFFAOYSA-N |

SMILES |

C1(=O)NC(=O)[N-]C(=O)N1.[Na+] |

SMILES canonique |

C1(=O)NC(=O)NC(=O)N1.[Na] |

melting_point |

greater than 572 °F (NTP, 1992) |

Autres numéros CAS |

2624-17-1 |

Description physique |

Water or Solvent Wet Solid |

Numéros CAS associés |

36452-21-8 |

Solubilité |

Soluble (NTP, 1992) |

Origine du produit |

United States |

Méthodes De Préparation

Hydrate Formation and Reaction Dynamics

The reaction proceeds through the formation of hydrates, which act as intermediate phases. Isocyanuric acid dihydrate (C₃H₃N₃O₃·2H₂O) and sodium carbonate decahydrate (Na₂CO₃·10H₂O) or heptahydrate (Na₂CO₃·7H₂O) are mixed in stoichiometric proportions. Alternatively, anhydrous reactants may be used if water is added to facilitate hydrate formation. The presence of water in the system (≤50% by weight relative to isocyanuric acid) ensures uniform mixing and initiates the neutralization reaction.

Thermal Activation and Product Isolation

Heating the mixture to 60–80°C liberates free water from the hydrates, dissolving the sodium carbonate and enabling the reaction:

$$ \text{C₃H₃N₃O₃} + \text{Na₂CO₃} \rightarrow \text{Na₃C₃N₃O₃} + \text{CO₂} + \text{H₂O} $$

The exothermic nature of the reaction further drives the process, with carbon dioxide (CO₂) evolved as a byproduct. The final product, this compound (Na₃C₃N₃O₃), is obtained as a free-flowing powder with a solution velocity exceeding conventional methods.

Table 1: Key Parameters for Hydrate-Mediated Synthesis

| Parameter | Range/Value |

|---|---|

| Water content | ≤50% of isocyanuric acid |

| Reaction temperature | 60–80°C |

| Mixing time | 2–4 hours |

| Yield | >95% |

Sodium Hypochlorite Chlorination Route

An alternative approach, outlined in CN101186595A and FAO technical assessments, involves the use of sodium hypochlorite (NaOCl) and chlorine gas (Cl₂) to produce this compound as an intermediate in the synthesis of sodium dichloroisocyanurate (NaDCC).

Dissolution and Alkaline Conditions

Isocyanuric acid is dissolved in a 30% sodium hydroxide (NaOH) solution at a molar ratio of 1:2.0–2.4 (C₃H₃N₃O₃:NaOH), forming a dithis compound solution:

$$ \text{C₃H₃N₃O₃} + 2\text{NaOH} \rightarrow \text{Na₂C₃HN₃O₃} + 2\text{H₂O} $$

The reaction occurs at 15–40°C, with rigorous stirring to ensure complete dissolution.

Chlorination and Intermediate Isolation

Chlorine gas is introduced into the alkaline slurry, lowering the pH to ~4.5 and forming dichloroisocyanuric acid (DCCA). Subsequent addition of sodium hypochlorite (8–10% solution) further acidifies the system to pH 3.5, yielding this compound as a transient species. The available chlorine content of the final product (NaDCC) reaches 65–70%, with this compound contributing to the stabilization of active chlorine.

Table 2: Chlorination Process Metrics

| Metric | Value/Range |

|---|---|

| NaOH concentration | 30% w/w |

| Chlorination temperature | 20–40°C |

| Reaction time | <2 hours |

| Available chlorine | 65–70% |

Trichloroisocyanuric Acid and Sodium Hydroxide Reaction

US4118570A describes a method where trichloroisocyanuric acid (C₃Cl₃N₃O₃) reacts with cyanuric acid and sodium hydroxide to produce this compound. This route emphasizes stoichiometric precision and purity control.

Stoichiometric Ratios and Reactor Design

A molar ratio of 1.95–2.05:1 (C₃Cl₃N₃O₃:C₃H₃N₃O₃) is maintained in an aqueous reactor. High-purity reactants (>95%) minimize byproducts such as nitrogen trichloride (NCl₃), which poses safety risks. The reaction proceeds as:

$$ \text{C₃Cl₃N₃O₃} + \text{C₃H₃N₃O₃} + 3\text{NaOH} \rightarrow 2\text{Na₃C₃N₃O₃} + 3\text{H₂O} $$

Batch reactors are preferred for small-scale production, while continuous systems enhance industrial throughput.

Temperature and pH Control

Maintaining temperatures below 40°C prevents decomposition of reactive intermediates. The pH is adjusted to 8–10 using residual NaOH, ensuring complete neutralization. The resultant slurry is filtered and dried at 65–105°C to obtain anhydrous this compound.

Table 3: Reactor Conditions for Trichloroisocyanurate Route

| Parameter | Range/Value |

|---|---|

| Molar ratio (Cl₃C₃N₃O₃:CA) | 1.95–2.05:1 |

| Reaction temperature | <40°C |

| Drying temperature | 65–105°C |

| Product purity | >98% |

Industrial-Scale Production and Purification

The FAO technical assessments highlight a multi-step industrial process beginning with urea pyrolysis to produce cyanuric acid. Crude cyanuric acid is purified via digestion with hydrochloric acid, yielding >99% purity. Subsequent reaction with sodium hydroxide and chlorine gas in alkaline slurry forms dichloroisocyanuric acid (DCCA), which is then treated with NaOH to yield this compound dihydrate. Dehydration at 300–375°C produces the anhydrous form.

Comparative Analysis of Synthesis Routes

Table 4: Method Comparison

| Method | Yield | Purity | Scalability | Energy Intensity |

|---|---|---|---|---|

| Hydrate-mediated | >95% | High | High | Moderate |

| Sodium hypochlorite | 90–95% | Medium | Moderate | Low |

| Trichloroisocyanurate | >98% | High | High | High |

The hydrate-mediated method excels in energy efficiency and yield, making it suitable for large-scale applications. In contrast, the trichloroisocyanurate route, despite higher energy demands, achieves superior purity for pharmaceutical-grade products.

Analyse Des Réactions Chimiques

Types of Reactions: Sodium cyanurate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cyanic acid.

Substitution: It reacts with amines to form unsymmetrical ureas, which have a range of biological activities.

Common Reagents and Conditions:

Oxidation: Mild oxidizing agents such as lead oxide in aqueous solution.

Substitution: Amines under acidic conditions to form urea derivatives.

Major Products:

Cyanic Acid: Formed by the oxidation of this compound.

Unsymmetrical Ureas: Formed by the reaction with amines.

Applications De Recherche Scientifique

Water Treatment and Disinfection

Sodium Cyanurate as a Chlorine Stabilizer

This compound is primarily used to stabilize chlorine in swimming pools and drinking water. It helps maintain the effectiveness of chlorine by reducing its degradation due to sunlight and high temperatures. The presence of cyanuric acid allows chlorine to remain active for longer periods, ensuring effective disinfection.

- Stability Enhancement : Studies show that without cyanuric acid, total chlorine concentration can decrease significantly within 30 minutes under sunlight exposure. However, with the addition of 25 mg/L of cyanuric acid, about 70% of total chlorine remains after three hours .

Case Study: Swimming Pool Management

In practical applications, swimming pool operators have reported that maintaining a cyanuric acid concentration of 30-50 mg/L effectively stabilizes free chlorine levels, reducing the frequency of chlorine additions and improving overall water quality.

Agricultural Applications

Use in Livestock Water Treatment

This compound is also utilized in agriculture, particularly in poultry farming. Recent studies indicate that treating drinking water for broilers with sodium dichloroisocyanurate (NaDCC), which releases this compound, significantly reduces harmful bacterial populations.

- Microbial Reduction : In a controlled study involving 480 broilers, water treated with NaDCC at concentrations of 10, 30, and 50 mg/L led to a notable decrease in pathogens such as E. coli and S. aureus within the waterline .

Toxicological Profile

Safety Assessments

Toxicological evaluations have shown that this compound has low acute oral toxicity and does not induce genotoxic or carcinogenic effects. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established a No Observed Effect Level (NOEL) for this compound at 154 mg/kg body weight per day based on a two-year study in rats .

- Long-term Exposure Studies : In chronic studies involving rats, no significant treatment-related effects were observed at doses up to 154 mg/kg/day, indicating a favorable safety profile for long-term use .

Analytical Methods for Monitoring

Monitoring the concentration of this compound in treated water is crucial for ensuring safety and compliance with health standards. Common analytical methods include:

| Method | Detection Limit |

|---|---|

| Gas Chromatography (GC) | 0.001 mg/L |

| High-Performance Liquid Chromatography (HPLC) | 0.05 mg/L |

| Mass Spectrometry (MS) | 0.09 mg/L |

These methods allow for precise measurement of this compound levels in various environments, ensuring that concentrations remain within safe limits .

Mécanisme D'action

Sodium cyanurate can be compared with other similar compounds such as sodium dichloroisocyanurate and sodium hypochlorite:

Sodium Dichloroisocyanurate: Like this compound, it is used as a chlorine stabilizer and disinfectant.

Uniqueness: this compound’s ability to form stable complexes and its slow release of chlorine make it unique among chlorine stabilizers. This property is particularly beneficial in applications requiring consistent and prolonged disinfection.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Sodium Cyanurate vs. Sodium Cyanate

| Property | This compound | Sodium Cyanate |

|---|---|---|

| Chemical Formula | NaC₃N₃O₃ | NaOCN |

| CAS Number | 108–80–5 (Cyanuric acid derivative) | 917-61-3 |

| Structure | Cyclic triazine derivative | Linear cyanate anion (OCN⁻) |

| Applications | Water treatment stabilizer | Laboratory/industrial reagent |

| Toxicity | Low acute toxicity; rapid excretion | Hazardous upon ingestion/inhalation |

| Environmental Fate | Degrades to CO₂ and NH₃ | Persistence depends on conditions |

Sodium cyanate (NaOCN) is structurally distinct, lacking the triazine ring of this compound. While this compound is used in water treatment, sodium cyanate serves as a precursor in organic synthesis. Safety data sheets highlight sodium cyanate’s risks, including skin/eye irritation and respiratory distress , contrasting with this compound’s favorable safety profile .

This compound vs. Sodium Dichloroisocyanurate (NaDCC)

| Property | This compound | Sodium Dichloroisocyanurate (NaDCC) |

|---|---|---|

| Chemical Formula | NaC₃N₃O₃ | C₃Cl₂N₃NaO₃ |

| % Available Chlorine | 0% | 56–60% (theoretical) |

| Primary Use | Stabilizer in water systems | Disinfectant (chlorine release) |

| Hydrolysis Products | CO₂, NH₃ | Cyanuric acid, this compound, HClO |

| Environmental Impact | Non-persistent | Releases free chlorine; regulated use |

NaDCC is a chlorinated derivative that hydrolyzes to release hypochlorous acid (HClO), providing disinfection. However, its breakdown yields this compound, which must be monitored to avoid excessive accumulation (safe level: <11 mg/L) . NaDCC’s higher chlorine content makes it effective for microbial control but necessitates careful dosing to balance efficacy and safety .

This compound vs. Trichloroisocyanuric Acid (TCCA)

| Property | This compound | Trichloroisocyanuric Acid (TCCA) |

|---|---|---|

| Chemical Formula | NaC₃N₃O₃ | C₃Cl₃N₃O₃ |

| % Available Chlorine | 0% | ~90% |

| Solubility | Highly water-soluble | Limited solubility in water |

| Application | Stabilizer | Pool/sanitization tablets |

| Stability | Degrades rapidly | Slow-release chlorine source |

TCCA’s high chlorine content and slow dissolution make it suitable for sustained disinfection in pools, whereas this compound acts as a stabilizer to prolong chlorine activity . TCCA’s environmental persistence is higher due to its slower degradation .

This compound vs. Cyanuric Acid

Cyanuric acid’s ionization constants enable pH-dependent speciation in water, influencing its coordination chemistry. This compound, as its sodium salt, enhances solubility for industrial applications .

This compound vs. Melamine Cyanurate

Melamine cyanurate is used in polymers to improve fire resistance, though it compromises mechanical properties . This compound’s role in water systems is distinct, emphasizing environmental compatibility over material engineering.

Q & A

Basic Research Questions

Q. What are the validated experimental protocols for synthesizing sodium cyanurate, and how can researchers ensure reproducibility?

- This compound synthesis typically involves controlled reactions between cyanuric acid and sodium hydroxide under specific pH and temperature conditions. To ensure reproducibility, researchers should:

- Document molar ratios, reaction time, and purification steps (e.g., recrystallization) .

- Validate purity using techniques like X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) .

- Include raw data (e.g., yield percentages, spectral peaks) in supplementary materials to enable replication .

Q. How do environmental factors (e.g., pH, temperature) influence the stability of this compound in aqueous systems?

- Stability studies require systematic variation of parameters:

- Use buffered solutions to isolate pH effects (e.g., phosphate buffer for neutral pH, acetate for acidic conditions) .

- Monitor degradation via high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy over time .

- Compare results with thermodynamic models (e.g., Gibbs free energy calculations) to predict stability under non-tested conditions .

Q. What spectroscopic or chromatographic methods are most effective for characterizing this compound in complex matrices?

- Prioritize methods with high specificity:

- FT-IR : Identify functional groups (e.g., triazine ring vibrations at 1,450–1,550 cm⁻¹) .

- LC-MS/MS : Detect trace quantities in biological or environmental samples with low detection limits (e.g., 0.1 ppm) .

- Cross-validate results using complementary techniques to address matrix interference .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s reactivity with hypochlorite be resolved?

- Contradictions often arise from differences in experimental design:

- Replicate studies using identical concentrations of reactants (e.g., 0.14–5.72 ppm hypochlorite) and neutralization agents (e.g., sodium sulfite) .

- Conduct kinetic studies to compare reaction rates under varying ionic strengths and temperatures .

- Perform meta-analyses of published data to identify confounding variables (e.g., presence of organic matter) .

Q. What mechanisms underlie this compound’s interactions with biological systems, and how can these be modeled in vitro?

- Mechanistic studies require multi-disciplinary approaches:

- Use cell culture assays (e.g., renal proximal tubule cells) to assess cytotoxicity linked to urinary tract effects observed in animal studies .

- Apply computational models (e.g., molecular docking) to predict binding affinity with biomolecules like albumin .

- Validate hypotheses using isotopic labeling (e.g., ¹⁴C-tagged cyanurate) to track metabolic pathways .

Q. What gaps exist in the literature on this compound’s environmental persistence, and how can future studies address them?

- Key gaps include long-term ecotoxicological data and degradation pathways in soil:

- Design longitudinal field studies to monitor this compound accumulation in agricultural soils .

- Investigate microbial degradation using metagenomic sequencing to identify cyanurate-metabolizing organisms .

- Compare regional regulatory thresholds to propose evidence-based safety limits .

Methodological Guidance for Data Analysis

Q. How should researchers statistically analyze dose-response relationships in this compound toxicity studies?

- Use non-linear regression models (e.g., probit or log-logistic) to estimate LD₅₀ values .

- Report confidence intervals and adjust for covariates (e.g., animal weight, exposure duration) .

- Apply Benjamini-Hochberg corrections to mitigate false positives in high-throughput assays .

Q. What strategies are effective for integrating heterogeneous datasets (e.g., spectroscopic, toxicological) into a unified model?

- Employ machine learning frameworks:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.